molecular formula C15H9ClF3N3O2S B2450336 N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 863669-03-8

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2450336
CAS RN: 863669-03-8
M. Wt: 387.76
InChI Key: SRFOKZHVEPLQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoxaline derivatives and has been studied for its pharmacological properties, including its anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but studies have suggested that it targets multiple cellular pathways involved in cancer cell growth and survival. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide also induces the expression of tumor suppressor genes and inhibits the activity of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide inhibits the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to exhibit antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has some limitations as well. It is a relatively new compound, and its toxicity profile and pharmacokinetics are not fully understood. Further studies are needed to determine the safety and efficacy of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide in humans.

Future Directions

There are several future directions for N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide research. One direction is to further investigate its anticancer activity and potential applications in cancer therapy. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide could be used in combination with other anticancer drugs to enhance their efficacy and reduce toxicity. Another direction is to explore its potential applications in the treatment of bacterial and viral infections. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide could be used as a lead compound to develop new antimicrobial agents. Finally, further studies are needed to determine the safety and efficacy of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide in humans, which could pave the way for its clinical development.

Synthesis Methods

The synthesis of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 3-chloroquinoxaline-2-carboxylic acid with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide in high yield and purity.

Scientific Research Applications

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Several studies have shown that N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide exhibits potent anticancer activity against various types of cancer, including breast, lung, and colon cancer. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-12-7-2-1-6-11(12)20-13)22-25(23,24)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOKZHVEPLQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.